tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
Overview
Description
“tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” is a type of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and are often used in organic synthesis as protective groups for amines .
Synthesis Analysis
The synthesis of carbamates like “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” is similar to that of tert-butyl carbamate, which has a molecular weight of 117.1463 .Chemical Reactions Analysis
Carbamates like “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo copper-catalyzed cross-coupling reactions with alkoxycarbonyl radicals generated from carbazates .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” are similar to those of tert-butyl carbamate, which is a solid at room temperature .Scientific Research Applications
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Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
- Application : tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in organic synthesis.
- Method : The exact method can vary, but generally involves the reaction of an aniline with tert-butyl carbamate in the presence of a palladium catalyst .
- Results : The result is the formation of N-Boc-protected anilines .
-
Synthesis of Tetrasubstituted Pyrroles
- Application : tert-Butyl carbamate was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Tetrasubstituted pyrroles are valuable structures in medicinal chemistry.
- Method : The exact method can vary, but generally involves the reaction of a suitable precursor with tert-butyl carbamate .
- Results : The result is the formation of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
- Palladium-Catalyzed Cross-Coupling Reaction
- Application : tert-Butyl carbamate is used in the palladium-catalyzed cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds.
- Method : The method generally involves the reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .
- Results : The result is the formation of cross-coupled products .
- Palladium-Catalyzed Cross-Coupling Reaction
- Application : tert-Butyl carbamate is used in the palladium-catalyzed cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds.
- Method : The method generally involves the reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .
- Results : The result is the formation of cross-coupled products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(7R)-5-benzyl-5-azaspiro[2.4]heptan-7-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)19-15-12-20(13-18(15)9-10-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLMUMETZZNIZ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC12CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(CC12CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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